5-bromo-1H-indol-3-yl octanoate
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Overview
Description
“5-bromo-1H-indol-3-yl octanoate” is an esterase chromogenic substrate with C8 specificity . Upon cleavage, it produces a blue precipitate .
Molecular Structure Analysis
The molecular structure of “5-bromo-1H-indol-3-yl octanoate” is represented by the formula C16H20BrNO2 .
Chemical Reactions Analysis
The compound “5-bromo-1H-indol-3-yl octanoate” is a substrate for esterase with C8 activity . When cleaved, it yields a blue precipitate .
Physical And Chemical Properties Analysis
“5-bromo-1H-indol-3-yl octanoate” is a crystalline compound with a melting point of 271.4 °C .
Scientific Research Applications
Chemistry and Biology of Indoles
Indoles, including derivatives like "5-bromo-1H-indol-3-yl octanoate," play a critical role in organic chemistry and pharmacology. The indole structure is foundational in many bioactive compounds due to its affinity to interact with biological targets. Research in indole synthesis, including methods that might indirectly involve derivatives like "5-bromo-1H-indol-3-yl octanoate," focuses on creating new synthetic pathways and understanding their biological implications. These efforts aim to expand the utility of indoles in drug development, highlighting their significance in creating compounds with potential therapeutic applications (Ali et al., 2013).
Bioaccumulation and Environmental Interactions
The study of bioaccumulation and environmental interactions of chemicals sheds light on the fate and transport of organic compounds, including potentially indole derivatives. Understanding how compounds like "5-bromo-1H-indol-3-yl octanoate" interact with biological systems and the environment is crucial for assessing their ecological impact and for the development of safer chemicals. Research focusing on bioaccumulation factors and mechanisms can inform environmental risk assessments and contribute to the development of chemicals with reduced environmental persistence and toxicity (Mackay & Fraser, 2000).
Pharmacological Applications
The pharmacological importance of indole derivatives, including "5-bromo-1H-indol-3-yl octanoate," is evidenced by their diverse biological activities. These compounds have been investigated for their potential in various therapeutic areas, including neuroprotection, anti-inflammatory, and anti-cancer effects. The exploration of indoles and their derivatives in pharmacology continues to reveal new potential applications, underscoring the importance of these compounds in drug discovery and development (Naveed et al., 2018).
Safety And Hazards
Future Directions
Indole derivatives, such as “5-bromo-1H-indol-3-yl octanoate”, have diverse pharmacological activities . They have been extensively explored as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that indole derivatives, including “5-bromo-1H-indol-3-yl octanoate”, may have potential applications in the development of new drugs .
properties
IUPAC Name |
(5-bromo-1H-indol-3-yl) octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMJWOASOGSCSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564412 |
Source
|
Record name | 5-Bromo-1H-indol-3-yl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indol-3-yl octanoate | |
CAS RN |
133950-69-3 |
Source
|
Record name | 5-Bromo-1H-indol-3-yl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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